REACTION_CXSMILES
|
Cl[Bi:2](Cl)Cl.[CH:5]1([Mg]Br)[CH2:7][CH2:6]1.CCC[CH2:13][CH2:14][CH3:15].[CH2:16]1[CH2:20]OC[CH2:17]1>[Cl-].[Na+].O.CCOCC>[CH:5]1([Bi:2]([CH:15]2[CH2:14][CH2:13]2)[CH:17]2[CH2:16][CH2:20]2)[CH2:7][CH2:6]1 |f:4.5.6|
|
Name
|
Trichlorobismuthane
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
Cl[Bi](Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
Cyclopropylmagnesium bromide
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)[Mg]Br
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
brine
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
over 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
at −10° C
|
Type
|
TEMPERATURE
|
Details
|
then heated at 70° C. for 30 min, at which time a black precipitate
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
STIRRING
|
Details
|
The heterogeneous solution was stirred for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The organic phase was collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a yellow oily solid
|
Type
|
CUSTOM
|
Details
|
The mixture was sonicated
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to collect the light yellow solid, tricyclopropylbismuthane (770 mg, 58%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |